

# A Technical Guide to the Spectral Analysis of Methyl 10-undecenoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 10-undecenoate**, a versatile fatty acid methyl ester. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for spectral analysis.

# **Spectral Data Summary**

The following tables summarize the key spectral data for **methyl 10-undecenoate** (CAS No: 111-81-9, Molecular Formula: C12H22O2, Molecular Weight: 198.30 g/mol ).[1][2]

### Table 1: <sup>1</sup>H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.81	ddt	1H	=CH-
~4.98	m	2H	H <sub>2</sub> C=
3.67	S	3H	-OCH₃
2.30	t	2H	-CH <sub>2</sub> -C(=O)
~2.04	m	2H	=CH-CH <sub>2</sub> -
~1.62	m	2H	-CH2-CH2-C(=O)
~1.2-1.4	m	10H	-(CH2)5-

Spectra referenced to a deuterated solvent, typically  $CDCl_3$ .

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
174.3	C=O
139.2	=CH-
114.1	H <sub>2</sub> C=
51.4	-OCH₃
34.1	-CH <sub>2</sub> -C(=O)
33.8	=CH-CH <sub>2</sub> -
29.3	-(CH <sub>2</sub> ) <sub>5</sub> -
29.1	-(CH <sub>2</sub> ) <sub>5</sub> -
28.9	-(CH <sub>2</sub> ) <sub>5</sub> -
25.0	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)

Spectra are typically proton-decoupled.



**Table 3: IR Spectral Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3077	Medium	=C-H stretch (vinyl)
~2925	Strong	C-H stretch (alkane)
~2854	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1641	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)
~991, ~909	Strong	=C-H bend (vinyl out-of-plane)

Spectrum typically acquired as a neat liquid film.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
198	Low	[M]+ (Molecular Ion)
167	Moderate	[M - OCH <sub>3</sub> ]+
143	Moderate	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
124	Moderate	
96	Moderate	_
87	High	
74	100 (Base Peak)	McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]+
55	High	

Fragmentation patterns are characteristic of fatty acid methyl esters.[3][4]



## **Experimental Protocols**

The following are generalized yet detailed protocols for obtaining the spectral data of **methyl 10-undecenoate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of methyl 10-undecenoate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[4][5]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence to simplify the spectrum.
  - Acquire the spectrum with a spectral width of ~220 ppm. A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C. A relaxation delay of 2-10 seconds is recommended.[4]
- Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay),
  followed by phase and baseline correction. Reference the chemical shifts to the TMS signal.

### Infrared (IR) Spectroscopy



- Sample Preparation: As **methyl 10-undecenoate** is a liquid, a neat sample can be prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the prepared sample in the spectrometer's sample holder.
  - Record the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]

#### **Mass Spectrometry (MS)**

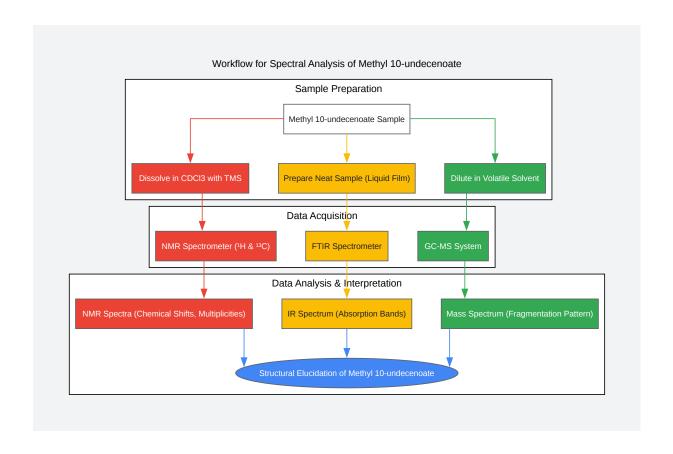
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Introduction (GC-MS):
  - Prepare a dilute solution of methyl 10-undecenoate in a volatile organic solvent (e.g., hexane or ethyl acetate).
  - Inject a small volume (e.g., 1 μL) into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).[6]
- Ionization and Analysis:
  - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
  - In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),
    causing ionization and fragmentation.[4]



 The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the spectral analysis of **methyl 10-undecenoate**.



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Caption: Workflow for the spectral analysis of methyl 10-undecenoate.

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